1-Piperidinyloxy, 4-((2-hydroxyethyl)dimethylammonio)-2,2,6,6-tetramethyl-

Overview

Description

Synthesis Analysis

The synthesis of various piperidine derivatives has been explored in the provided studies. Paper details the synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate, also known as Bobbitt's salt, and its oxyl radical counterpart. The synthesis process is described as cost-effective and environmentally friendly, with high yields over a few steps from commercially available precursors. The oxyl radical is obtained in 85% yield, and the oxoammonium salt in 88% yield, with an overall yield of 75%. The synthesis is also noted for its 'green' aspects, using water as a solvent and minimal environmentally unfriendly materials.

Molecular Structure Analysis

In paper , the molecular structure of redox derivatives of piperidine is analyzed using X-ray diffraction and NMR spectroscopy. The study reveals that the compounds possess a chair conformation with equatorial orientation of the CH2C(O)NH2 group. The geometry of the N1 atom of the heterocycle changes with the oxidation state, from pyramidal to weakly pyramidal, and finally to planar as the nitrogen atom's oxidation state increases. This is accompanied by a shortening of the N1-O1 bond, indicating a transition from a single to a double bond.

Chemical Reactions Analysis

The oxidative capabilities of the synthesized compounds are highlighted in paper , where Bobbitt's salt is used for the oxidation of alcohols to carbonyl derivatives and the oxidative cleavage of benzyl ethers. The oxyl radical serves as a catalytic or stoichiometric oxidant in various reactions. Paper discusses the thermal decomposition of a stable covalent adduct of a benzylic radical and a nitroxyl radical, which is used to initiate the polymerization of styrene. The adduct decomposes to generate a benzylic radical and a passive nitroxyl radical, allowing for living polymerization conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized piperidine derivatives are inferred from their synthesis and molecular structure. The 'green' synthesis approach suggests that the compounds are environmentally friendly and non-toxic . The detailed molecular structure analysis provides insights into the stability and reactivity of the compounds, with the ease of redox reactions being attributed to the low energy of the transition process between the piperidinoxyl and oxopiperidinium cation .

Case Studies and Applications

The application of these compounds in oxidative reactions is a recurring theme in the papers. Bobbitt's salt is used in a variety of oxidation reactions, demonstrating its versatility as an oxidant . The thermal decomposition of the piperidine adduct for initiating polymerization is a specific case study that showcases the practical use of these compounds in the field of polymer chemistry. The pharmacological effects of optically active piperidine derivatives are also explored, with one enantiomer being identified as the active form for antihypertensive effects . These case studies highlight the potential of piperidine derivatives in both chemical synthesis and pharmaceutical applications.

Scientific Research Applications

Antioxidant Mechanisms and Implications

Tempol, a cyclic nitroxide derivative of the mentioned compound, exhibits substantial antioxidant properties, making it a candidate for therapeutic applications in conditions associated with oxidative stress and inflammation. Research has revealed that tempol and related cyclic nitroxides can attenuate the toxicity of nitric oxide-derived oxidants, which are prevalent in inflammatory conditions. These compounds achieve this by rapidly reacting with nitrogen dioxide and carbonate radical, leading to their oxidation to oxammonium cations. These cations can then be recycled back to nitroxides, suggesting a potential for cyclic nitroxides in mitigating tissue injury under inflammatory conditions (Augusto et al., 2008).

Bioavailability Enhancement

Piperine, a major active principle of black pepper (Piper nigrum), has been shown to enhance the bioavailability of various therapeutic drugs and phytochemicals. This is achieved through its inhibitory influence on drug biotransforming enzymes in the liver, such as aryl hydrocarbon hydroxylase and UDP-glucuronyl transferase, and by affecting the ultrastructure of intestinal brush border, leading to increased absorption. Such properties make piperine an important compound for improving the efficacy of drugs and nutrients by facilitating their absorption and utilization (Srinivasan, 2007).

Antimycobacterial Activity

The structural motif of piperazine, present in the compound of interest, has been explored for its antimycobacterial properties. Several molecules incorporating piperazine have shown potent activity against Mycobacterium tuberculosis, including drug-resistant strains. The versatility of piperazine as a medicinal scaffold facilitates the development of new therapeutic agents targeting tuberculosis, highlighting the importance of structural design and the relationship between structure and activity in drug development (Girase et al., 2020).

Grafting for Versatile Applications

Hydroxyethylcellulose (HEC), a derivative related to the structural family of the compound , has seen its industrial and biomedical applications expanded through grafting with polymers. This modification improves its properties and applications in fields such as drug delivery, stimuli-sensitive hydrogels, and superabsorbents. The ability to form graft copolymers with HEC demonstrates the compound's versatility and potential in creating new materials with enhanced functionalities (Noreen et al., 2020).

Safety and Hazards

The compound is harmful if swallowed and causes serious eye damage . It may cause damage to organs through prolonged or repeated exposure . When handling the compound, it is advised to wash face, hands, and any exposed skin thoroughly after handling . Do not eat, drink, or smoke when using this product . Wear protective gloves, protective clothing, eye protection, and face protection . Do not breathe dust, fume, gas, mist, vapors, or spray .

Mechanism of Action

Target of Action

Tempocholine, also known as 1-Piperidinyloxy, 4-((2-hydroxyethyl)dimethylammonio)-2,2,6,6-tetramethyl-, is a complex compound with a unique mechanism of actionGiven its structural similarity to acetylcholine, it may interact with cholinergic receptors .

Mode of Action

It is described as a polar tracer , which suggests that it might be used to track or visualize certain biological processes or structures.

Biochemical Pathways

Compounds similar to tempocholine, such as acetylcholine, play a significant role in the cholinergic system, affecting various physiological functions .

Result of Action

As a polar tracer, Tempocholine might be used to visualize or track certain biological processes or structures .

properties

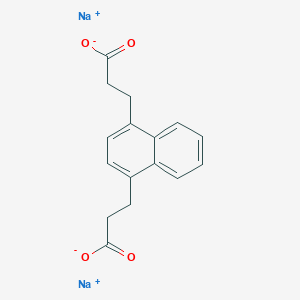

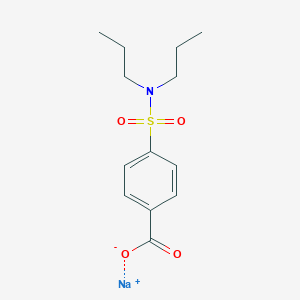

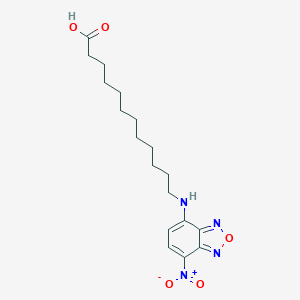

InChI |

InChI=1S/C13H28N2O2/c1-12(2)9-11(15(5,6)7-8-16)10-13(3,4)14(12)17/h11,16H,7-10H2,1-6H3/q+1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEEBLQXRNFLSEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1[O])(C)C)[N+](C)(C)CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28N2O2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50964906 | |

| Record name | {4-[(2-Hydroxyethyl)(dimethyl)azaniumyl]-2,2,6,6-tetramethylpiperidin-1-yl}oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50964906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Piperidinyloxy, 4-((2-hydroxyethyl)dimethylammonio)-2,2,6,6-tetramethyl- | |

CAS RN |

50669-92-6 | |

| Record name | Tempocholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050669926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | {4-[(2-Hydroxyethyl)(dimethyl)azaniumyl]-2,2,6,6-tetramethylpiperidin-1-yl}oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50964906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the primary application of Tempocholine in membrane research?

A1: Tempocholine is primarily used as a spin label in electron spin resonance (ESR) spectroscopy to study the properties and dynamics of biological membranes [, , , ]. Its water-soluble nature makes it particularly useful for probing the hydrophilic regions of membranes.

Q2: How does Tempocholine interact with lipid membranes?

A2: Being a charged, hydrophilic molecule, Tempocholine partitions preferentially into the aqueous phase and interacts with the polar headgroup regions of lipid bilayers [, ]. It does not readily penetrate the hydrophobic core of the membrane, making it a valuable probe for studying membrane surface properties.

Q3: Can Tempocholine be used to study membrane permeability?

A3: Yes, Tempocholine's ability to be entrapped within liposomes and its sensitivity to changes in membrane integrity make it a useful tool for studying membrane permeability [, , , ]. The release of Tempocholine from liposomes can be monitored via ESR, providing insights into factors influencing membrane leakage, such as lipid composition, presence of proteins, or external stimuli.

Q4: Can Tempocholine be used to study membrane interactions with proteins?

A5: Yes, Tempocholine has been used to study the interaction of membrane-associated proteins with lipid bilayers [, ]. For instance, the interaction of erythrocyte membrane protein band 4.1 with phosphatidylserine-containing liposomes was investigated by monitoring Tempocholine release []. The study revealed that band 4.1 binding to the liposomes increased membrane permeability to Tempocholine, suggesting a perturbation of the bilayer structure upon protein interaction.

Q5: What is the significance of using Tempocholine in conjunction with hyposmotic stress in red blood cell studies?

A6: Researchers have employed Tempocholine in combination with hyposmotic stress to investigate the effects of aging on red blood cells []. By subjecting erythrocytes to solutions of varying osmolarities in the presence of Tempocholine, they observed differences in the amount of spin label entrapped within resealed ghosts. This technique provided insights into alterations in membrane properties and the ability of red blood cells to withstand osmotic changes during aging.

Q6: How have researchers employed Tempocholine to study immune responses to membrane-associated antigens?

A7: Tempocholine has proven valuable in spin membrane immunoassays designed to detect antibodies against membrane-bound antigens [, , ]. In these assays, target antigens are incorporated into liposomes containing Tempocholine. Upon antibody binding and complement activation, the liposomes are lysed, leading to the release of the spin label. This release, detectable by ESR, serves as a measure of antibody presence and activity.

Q7: What insights into cholesterol's role in membranes have been gained using Tempocholine?

A8: Studies utilizing Tempocholine have shed light on the influence of cholesterol on oxygen transport in membranes [, ]. Researchers observed that cholesterol reduces oxygen transport in the headgroup region and near the membrane surface but has minimal effect on transport in the bilayer's center []. This suggests that cholesterol's condensing effect on membrane packing is more pronounced in the headgroup region, influencing the diffusion of small molecules like oxygen.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(2-Methylpropyl)phenyl]ethyl acetate](/img/structure/B149462.png)